molecular formula C8H13N3 B1347407 1-cyclopentyl-1H-pyrazol-5-amine CAS No. 3702-09-8

1-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B1347407
CAS No.: 3702-09-8
M. Wt: 151.21 g/mol
InChI Key: AFGOKLFLQUOZEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazones derived from cyclopentanone and hydrazine . The reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The cyclization reaction can be carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 5-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-1H-pyrazol-3-amine: Similar structure but with the amino group at the 3-position.

    1-cyclopentyl-1H-pyrazol-4-amine: Similar structure but with the amino group at the 4-position.

    1-cyclopentyl-1H-pyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of an amino group.

Uniqueness

1-cyclopentyl-1H-pyrazol-5-amine is unique due to the specific positioning of the amino group at the 5-position, which can influence its reactivity and biological activity. The cyclopentyl group also contributes to its distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability .

Properties

IUPAC Name

2-cyclopentylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOKLFLQUOZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360117
Record name 1-cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-09-8
Record name 1-cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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